N-(2H-1,3-benzodioxol-5-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolyl group and a thiophen-3-ylmethyl substituent. The compound is structurally characterized by a central ethanediamide (oxalamide) backbone, which serves as a linker between two aromatic moieties: a 1,3-benzodioxole ring (R1) and a thiophene-derived methyl group (R2).
The synthesis of such compounds typically involves coupling aromatic amines or carboxylic acid derivatives with ethanediamide intermediates. Structural confirmation would rely on techniques such as X-ray crystallography (supported by software like SHELXL or WinGX) and spectroscopic methods (NMR, IR) .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-13(15-6-9-3-4-21-7-9)14(18)16-10-1-2-11-12(5-10)20-8-19-11/h1-5,7H,6,8H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQUEKNQIRXJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Thiophene Intermediate: The thiophene ring can be prepared via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reaction: The final step involves the coupling of the benzodioxole and thiophene intermediates through an ethanediamide linkage. This can be achieved using reagents such as carbodiimides under mild conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of halogens or nitro groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitro compounds, and Friedel-Crafts catalysts (aluminum chloride).
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of ethanediamide derivatives designed for biological activity, particularly enzyme inhibition. Below is a comparative analysis with structurally and functionally related compounds:
Structural and Functional Analogues
QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) Key Differences:
- R2 Substituent: QOD features a tetrahydroquinolin-6-yl ethyl group instead of the thiophen-3-ylmethyl group.
- Molecular Weight: QOD’s bulkier tetrahydroquinoline moiety increases its molecular weight compared to the target compound. Biological Activity: Both compounds inhibit falcipain-2, but QOD’s tetrahydroquinoline group may enhance hydrophobic interactions with the enzyme’s active site. Molecular dynamics simulations position QOD within a cubic simulation box, suggesting stable binding conformations .
ICD (N-{3-[(biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide) Key Differences:
- Backbone : ICD uses a carboxamide backbone instead of ethanediamide.
- Substituents : ICD incorporates a biphenyl carbonyl group and an indole ring, offering distinct π-π stacking and hydrogen-bonding capabilities.
N-(4-aminophenyl)-3-methylbenzamide () Key Differences:
- Scaffold : A simple benzamide lacking the ethanediamide linker.
- Functionality : Contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization, diverging from the protease inhibition focus of the target compound .
Comparative Data Table
*Calculated based on molecular formulas inferred from structural data.
Key Insights from Research
- Substituent Impact: The thiophen-3-ylmethyl group in the target compound may improve solubility and membrane permeability compared to QOD’s hydrophobic tetrahydroquinoline. However, QOD’s larger substituent could enhance binding affinity through van der Waals interactions .
- Binding Modes : Molecular dynamics simulations (Figure 2 in ) suggest that ethanediamide derivatives occupy distinct regions in falcipain-2’s active site, with the benzodioxole ring participating in π-stacking and hydrogen bonding .
- Synthetic Flexibility : The ethanediamide scaffold allows modular substitution, enabling optimization of pharmacokinetic properties. For example, replacing thiophene with indole (as in ICD) alters electronic properties and steric demands .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 330.36 g/mol. The structure features a benzodioxole moiety linked to a thiophene ring through an ethanediamide backbone, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O3S |
| Molecular Weight | 330.36 g/mol |
| LogP | 2.8885 |
| Polar Surface Area | 74.463 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may function as an enzyme inhibitor or modulator, affecting metabolic pathways crucial for various diseases.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing signaling pathways.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds similar to this compound. For instance, research on related benzodioxole derivatives demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting a robust antifungal profile.
Antimicrobial Properties
In addition to antifungal activity, the compound has shown promise as an antimicrobial agent. Studies indicate that it can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.
Case Studies
- Antifungal Efficacy :
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
